

Tolycaine Hydrochloride: Application Notes for Studying Sodium Channel Blockade

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolycaine hydrochloride is a local anesthetic agent belonging to the amide class. Its mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. This property makes **Tolycaine** hydrochloride a valuable tool for researchers studying the physiology and pharmacology of sodium channels, as well as for professionals in drug development exploring novel analgesics and other therapeutics targeting these channels.

These application notes provide a comprehensive overview of the use of **Tolycaine** hydrochloride for studying sodium channel blockade. They include its chemical properties, a summary of its mechanism of action, and detailed protocols for its experimental application.

Chemical Properties of Tolycaine Hydrochloride

A clear understanding of the physicochemical properties of **Tolycaine** hydrochloride is essential for its proper handling and use in experimental settings.



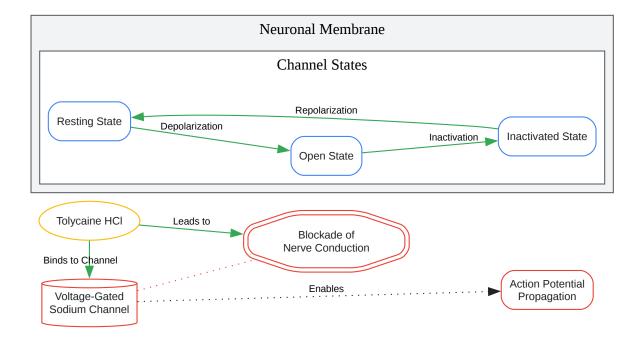
Property	Value	Reference
CAS Number	7210-92-6	[1]
Molecular Formula	C15H23CIN2O3	[1]
Molecular Weight	314.81 g/mol	[1]
IUPAC Name	methyl 2-[[2- (diethylamino)acetyl]amino]-3- methylbenzoate;hydrochloride	[1]
Synonyms	Baycain, Tolycaine HCl	[1]
Solubility	Soluble in water and ethanol	

Mechanism of Action: Sodium Channel Blockade

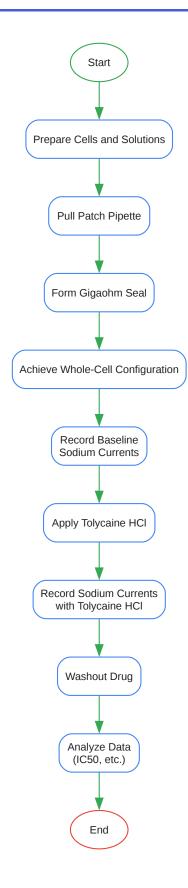
Tolycaine hydrochloride exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels in the neuronal membrane. This binding inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby blocking nerve conduction and preventing the transmission of pain signals.

The interaction of **Tolycaine** hydrochloride with sodium channels is state-dependent, meaning it has a higher affinity for channels in the open or inactivated states compared to the resting state. This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of neuronal firing.









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References

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